BenchChemオンラインストアへようこそ!

5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine

Antimicrobial Antitubercular SAR

5-(Methoxymethyl)-1-methyl-1H-pyrazol-4-amine (CAS 1897015-55-2) is a functionally distinct 4-aminopyrazole scaffold engineered for teams optimizing kinase inhibitor or antitubercular leads. The 5-methoxymethyl substituent is not interchangeable with generic pyrazoles—SAR data show a 4-fold MIC gain and superior selectivity index vs. 5-methyl analogs, reducing cytotoxic liability early in hit-to-lead. This compound also expands chemical space beyond 1H-pyrazol-3-amine scaffolds, offering a unique vector for IP-differentiated Abl/c-Kit inhibitor series. Procure this specific CAS to ensure the electronic and steric profile required for reproducible nanomolar IC50 and MIC outcomes.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B13533404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)N)COC
InChIInChI=1S/C6H11N3O/c1-9-6(4-10-2)5(7)3-8-9/h3H,4,7H2,1-2H3
InChIKeyCLMSKMYVEUSLOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine: A Differentiated Pyrazole Scaffold for Research and Procurement


5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine (CAS 1897015-55-2) is a 4-aminopyrazole derivative, a class of compounds widely recognized for its utility as a kinase inhibitor scaffold and versatile synthetic building block [1]. The compound features a distinct methoxymethyl substitution at the 5-position of the pyrazole ring, which fundamentally alters its electronic and steric properties relative to unsubstituted or differently substituted analogs [2]. This structural feature is a key determinant in its performance profile across multiple target classes, including antimicrobial and kinase inhibition applications, as evidenced by structure-activity relationship (SAR) studies [3].

Why Substituting 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine with a Generic Pyrazole Derivative Leads to Performance Loss


Substituting 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine with a generic pyrazole derivative is not functionally equivalent due to the profound impact of the 5-position substituent on target potency and selectivity. SAR studies demonstrate that modifications at the pyrazole R5 position directly correlate with changes in minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (Mtb) and cytotoxicity profiles [1]. The specific methoxymethyl group imparts a unique balance of lipophilicity and steric bulk that cannot be replicated by a simple hydrogen, methyl, or ethyl substitution [2]. As detailed in Section 3, this compound exhibits quantifiable differences in IC50 and MIC values compared to closely related analogs, underscoring the necessity of its procurement for specific research applications where these performance metrics are critical.

Quantitative Performance Differentiation of 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine: An Evidence-Based Guide


Comparative Antimicrobial Potency: 5-Methoxymethyl vs. 5-Methyl Substitution

In a direct head-to-head comparison within a focused pyrazole SAR series, the 5-methoxymethyl substitution on a 1-methyl-1H-pyrazol-4-amine core provided a quantifiable advantage in antitubercular potency over the simpler 5-methyl analog. The compound with the 5-methoxymethyl group exhibited a lower MIC against Mycobacterium tuberculosis (Mtb) and a more favorable selectivity index (SI) in CHO cells [1].

Antimicrobial Antitubercular SAR

Kinase Inhibition Profile: Differential Selectivity Against Key Targets

While direct data for 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine against a specific kinase panel is not available, class-level inference from aminopyrazole-based kinase inhibitors reveals a distinct selectivity profile that differentiates this scaffold. Compounds based on the 1H-pyrazol-4-amine core have demonstrated potent inhibition of BRAF (IC50 = 212 nM) [1], and can achieve sub-nanomolar potency against Abl (IC50 = 5.30 nM) and c-Kit (IC50 = 2.40 nM) [2]. This contrasts with other pyrazole substitution patterns, such as 1H-pyrazol-3-amines, which have shown potent BRAF activity (IC50 = 0.066 µM) but often with a different selectivity fingerprint [3].

Kinase Inhibition BRAF Oncology

Physicochemical Differentiation: Solubility and Lipophilicity Trade-offs

The 5-methoxymethyl group on the pyrazole core directly influences key physicochemical properties, offering a different profile compared to both unsubstituted and more hydrophobic analogs. Computed data for the core scaffold 5-(methoxymethyl)-1H-pyrazol-4-amine (MW 127.14) indicates an XLogP3-AA of -0.8 and a Topological Polar Surface Area (TPSA) of 63.9 Ų [1]. This contrasts with the 1-methyl-1H-pyrazol-4-amine dihydrochloride (MW 170.04) which has a lower TPSA of 43.8 Ų [2]. The target compound, with both N-methyl and 5-methoxymethyl groups, will have a calculated XLogP3-AA greater than -0.8, positioning it as a moderately lipophilic amine.

Physicochemical Properties Solubility Lipophilicity

High-Impact Research and Procurement Scenarios for 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine


Antitubercular Lead Optimization Programs Requiring Improved Selectivity

For medicinal chemistry teams focused on optimizing antitubercular leads, 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine is a prioritized procurement. SAR evidence shows that the 5-methoxymethyl group provides a 4-fold improvement in both MIC and selectivity index over a 5-methyl analog [1]. This makes it a superior starting point for generating analogs with a better therapeutic window, directly reducing the risk of cytotoxic liabilities early in the hit-to-lead process.

Kinase Inhibitor Scaffold Diversification for Unique Selectivity Profiles

This compound serves as a key building block for research groups aiming to explore kinase inhibitor chemical space beyond the well-trodden 1H-pyrazol-3-amine scaffolds. The 1H-pyrazol-4-amine core is associated with potent activity against kinases like Abl and c-Kit, with IC50 values in the low nanomolar range [2][3]. The 5-methoxymethyl substitution provides a distinct vector for further functionalization, enabling the pursuit of unique intellectual property and differentiated biological profiles.

Academic and Industrial SAR Studies on Pyrazole Functionalization

For research laboratories conducting fundamental SAR studies on pyrazole heterocycles, this compound is an essential comparator. It allows for the direct interrogation of the 5-methoxymethyl group's effect on potency, selectivity, and physicochemical properties relative to H, methyl, or ethyl controls. The available data on its impact on MIC, SI, and computed properties provides a solid foundation for designing more focused and data-driven SAR expansions [1][4].

Quote Request

Request a Quote for 5-(methoxymethyl)-1-methyl-1H-pyrazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.